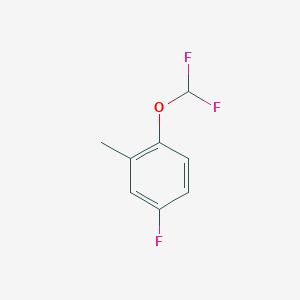

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde

Overview

Description

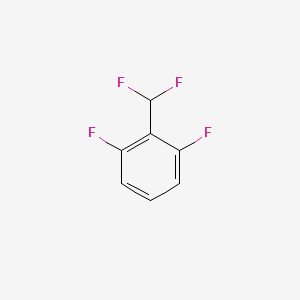

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications

Synthesis of Novel Compounds

- Synthesis of Quinazolin-4 (3H)-one Derivatives : A study by Xi (2014) described the synthesis of novel quinazolin-4 (3H)-one derivatives involving 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde. This compound was used as an intermediate in the synthesis of complex molecules with potential applications in medicinal chemistry (L. Xi, 2014).

Antiproliferative and Analgesic Activity

- Development of Analgesic Agents : Muhammad Zaheer et al. (2021) reported the synthesis of triazole-thione derivatives of flurbiprofen, incorporating this compound, and evaluated their in vivo analgesic potential. These compounds showed significant analgesic effects (Muhammad Zaheer et al., 2021).

- Anticancer Potential : Kumar et al. (2013) synthesized Schiff bases derived from 1,2,4-triazoles and evaluated them for antiproliferative activity. Some of these compounds exhibited potential as anticancer agents (B. N. P. Kumar et al., 2013).

Catalysis and Chemical Transformations

- Catalyst-Free Synthesis : Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method using this compound. This approach is significant for sustainable and green chemistry applications (R. Moreno-Fuquen et al., 2019).

Corrosion Inhibition

- Corrosion Inhibitors in Acid Media : Chaitra et al. (2015) investigated triazole Schiff bases as corrosion inhibitors on mild steel. The presence of this compound in these compounds enhances their corrosion inhibition efficiency (Turuvekere K. Chaitra et al., 2015).

Luminescence Studies

- Synthesis of Luminous Compounds : Gusev et al. (2011) explored the synthesis of Zn complexes based on 1,2,4-triazoles, potentially involving this compound, which exhibited strong green-blue luminescence in solid state (A. Gusev et al., 2011).

Antimycobacterial Activities

- Development of Antimycobacterial Agents : Sari et al. (2018) synthesized and screened 1,2,4-triazole derivatives for antimycobacterial activities. The inclusion of this compound in these compounds contributed to their potential as antimycobacterial agents (Keriman ÖZADALI SARI et al., 2018).

Synthesis of Imine Derivatives for Plant-Growth Regulation

- Plant-Growth Regulatory Activities : Qin et al. (2010) synthesized imine derivatives containing 1,2,4-triazole and thiazole rings, incorporating this compound, which exhibited promising plant-growth regulatory activities (Xue Qin et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been studied for their inhibitory activities against various cancer cell lines .

Biochemical Pathways

Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activities against various cancer cell lines .

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, affecting vital organs and systems .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications .

Properties

IUPAC Name |

2-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVNRSDLZVWHQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=NC=N2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674296 | |

| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433920-89-9 | |

| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3S,5S)-8-Azabicyclo[3.2.1]octan-3-ylmethanol](/img/structure/B1393057.png)

![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)

![[1-(Pyrazin-2-yl)piperidin-4-yl]methanol](/img/structure/B1393068.png)

![3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one](/img/structure/B1393071.png)

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)